N-(4-butylphenyl)-4-ethylbenzamide
Description
N-(4-Butylphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group attached to a 4-butylphenylamine moiety. For example, N-(4-Butylphenyl)-4-methoxy-3-(methylamino)benzamide (compound 31) was synthesized with a 69% yield, showcasing the feasibility of introducing alkyl and methoxy groups into similar frameworks . The molecular architecture of such compounds often influences their physicochemical behavior, biological activity, and supramolecular interactions.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-3-5-6-16-9-13-18(14-10-16)20-19(21)17-11-7-15(4-2)8-12-17/h7-14H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
VVGDWMWGBOYIQE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
*Inferred from structural analogs; †Estimated based on N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide (C20H26N2O, MW 318.44) .
Key Observations :
- Substituent Position and Polarity : The 4-ethyl group on the benzamide core enhances hydrophobicity compared to polar groups like bromo or methoxy .
- Aromatic Ring Modifications : Bulky substituents (e.g., 4-butylphenyl) may hinder crystallization, as seen in analogs with asymmetric units containing multiple molecules .
Physicochemical and Functional Properties
- NMR Spectroscopy: 13C NMR data for N-(4-Butylphenyl)-4-methoxy-3-(methylamino)benzamide reveals distinct peaks at δ 166.09 (amide carbonyl) and δ 34.48 (butyl chain), consistent with alkyl-substituted benzamides .
- Thermal Stability : Heating to 160°C restores initial states in 4-ethylbenzamide assemblies, indicating thermal robustness compared to sulfonamide derivatives .
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